molecular formula C10H12N2O3 B12356976 methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate

methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate

Cat. No.: B12356976
M. Wt: 208.21 g/mol
InChI Key: FVINVAZHNJXCKH-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate is a pyrimidine derivative Pyrimidines are a class of organic compounds with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-cyclopropyl-4-methyl-6-oxo-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-5-7(10(14)15-2)9(13)12-8(11-5)6-3-4-6/h6-7H,3-4H2,1-2H3

InChI Key

FVINVAZHNJXCKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=O)C1C(=O)OC)C2CC2

Origin of Product

United States

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